![molecular formula C30H34B2O8 B13661986 [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes methoxymethoxy groups and a dioxaborolan moiety attached to a naphthalene backbone. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the naphthalene backbone, which is then functionalized with methoxymethoxy groups.
Boronic Acid Introduction: The dioxaborolan moiety is introduced through a reaction with a suitable boronic acid derivative.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reactions are efficient and yield high purity products.
Analyse Chemischer Reaktionen
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid can undergo various chemical reactions:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy groups, yielding a simpler naphthalene derivative.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for studying enzyme inhibition.
Medicine: The compound’s ability to form reversible covalent bonds with diols makes it useful in drug design, particularly for targeting biomolecules with diol-containing structures.
Industry: It can be used in the development of sensors and materials that require specific interactions with diols.
Wirkmechanismus
The mechanism by which [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid moiety, which can form cyclic esters with diol-containing molecules. This property is exploited in various applications, including enzyme inhibition and sensor development.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid include other boronic acid derivatives such as phenylboronic acid and benzylboronic acid. These compounds also form reversible covalent bonds with diols but differ in their structural complexity and specific applications. The unique structure of this compound, with its naphthalene backbone and multiple functional groups, provides distinct advantages in terms of reactivity and specificity in various applications.
Eigenschaften
Molekularformel |
C30H34B2O8 |
|---|---|
Molekulargewicht |
544.2 g/mol |
IUPAC-Name |
[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C30H34B2O8/c1-29(2)30(3,4)40-32(39-29)24-16-20-12-8-10-14-22(20)26(28(24)38-18-36-6)25-21-13-9-7-11-19(21)15-23(31(33)34)27(25)37-17-35-5/h7-16,33-34H,17-18H2,1-6H3 |
InChI-Schlüssel |
OQKDWWMQDPZURM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2OCOC)C4=C(C(=CC5=CC=CC=C54)B(O)O)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
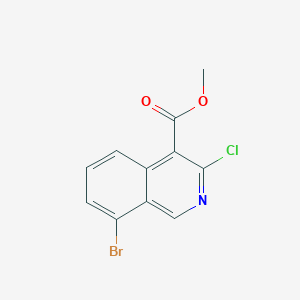
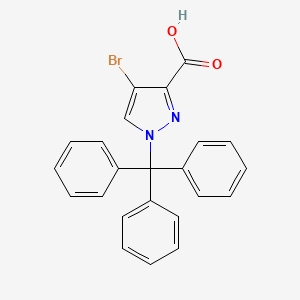
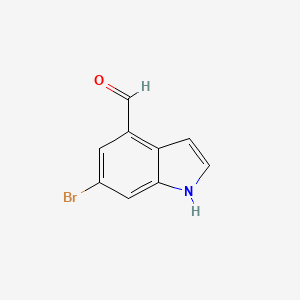

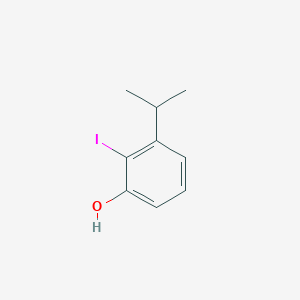
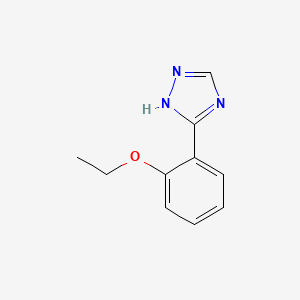
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
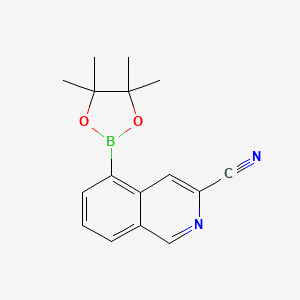
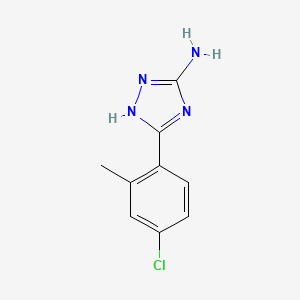
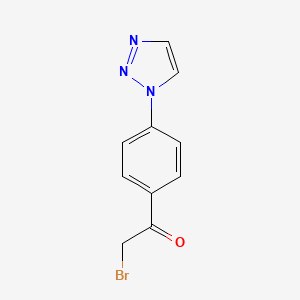
![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)
